molecular formula C11H12N2O2 B15247315 2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline

2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline

Cat. No.: B15247315
M. Wt: 204.22 g/mol
InChI Key: HZFVVCCWSIYBCW-UHFFFAOYSA-N
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Description

2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline is an organic compound that features an aniline moiety substituted with a 3,5-dimethylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline typically involves the reaction of 3,5-dimethylisoxazole with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the isoxazole ring is introduced to the aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol
  • 3,5-Dimethylisoxazole derivatives

Uniqueness

2-((3,5-Dimethylisoxazol-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]aniline

InChI

InChI=1S/C11H12N2O2/c1-7-11(8(2)15-13-7)14-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3

InChI Key

HZFVVCCWSIYBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)OC2=CC=CC=C2N

Origin of Product

United States

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